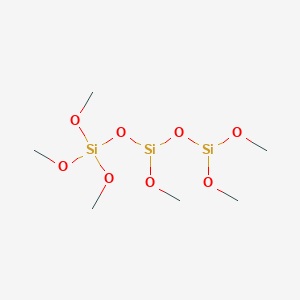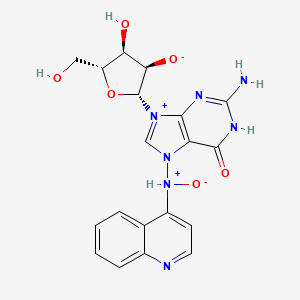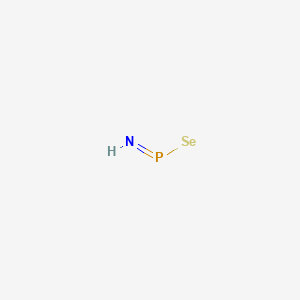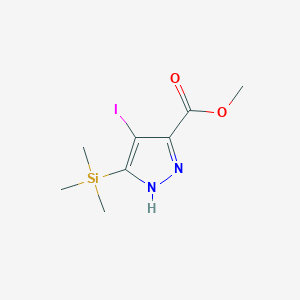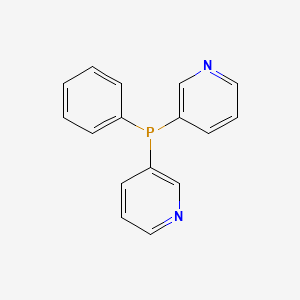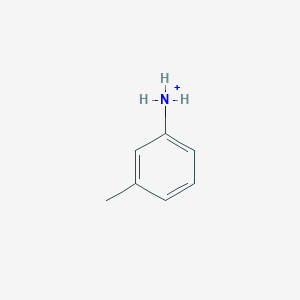
3-Methylanilinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylanilinium, also known as benzenaminium, 3-methyl-, is an organic compound with the molecular formula C7H10N. It is a derivative of aniline, where a methyl group is attached to the third carbon of the benzene ring. This compound is of interest due to its various applications in organic synthesis and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylanilinium can be synthesized through the methylation of aniline. One efficient method involves the use of methanol as a methylating agent in the presence of cyclometalated ruthenium complexes as catalysts. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) with sodium hydroxide as the base .
Industrial Production Methods
In industrial settings, the production of this compound often involves the reaction of aniline with formaldehyde and hydrogen in the presence of a catalyst. This method is advantageous due to its scalability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylanilinium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form 3-methylaniline.
Substitution: It can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are commonly employed.
Major Products Formed
Oxidation: 3-Nitroaniline
Reduction: 3-Methylaniline
Substitution: 3-Nitroaniline, 3-Sulfoaniline
Wissenschaftliche Forschungsanwendungen
3-Methylanilinium has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 3-methylanilinium involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aniline: The parent compound, which lacks the methyl group.
N-Methylaniline: A derivative where the methyl group is attached to the nitrogen atom.
3-Nitroaniline: A derivative where a nitro group is attached to the third carbon of the benzene ring.
Uniqueness
3-Methylanilinium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its methyl group at the third position enhances its reactivity in certain chemical reactions compared to aniline and other derivatives .
Eigenschaften
IUPAC Name |
(3-methylphenyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N/c1-6-3-2-4-7(8)5-6/h2-5H,8H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYPMNFTHPTTDI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)[NH3+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70769773 |
Source


|
| Record name | 3-Methylanilinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70769773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139956-93-7 |
Source


|
| Record name | 3-Methylanilinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70769773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1'-[Methoxy(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B14282745.png)
![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
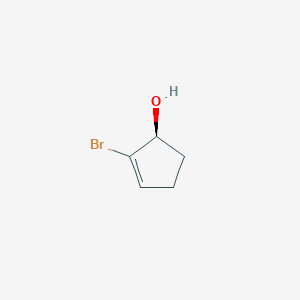
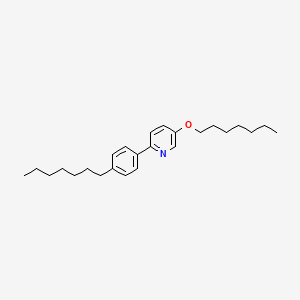
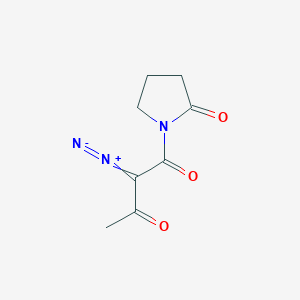
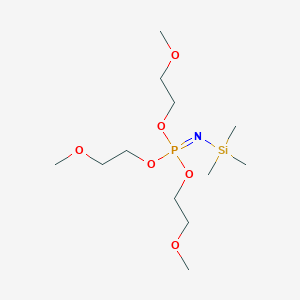

![7-[(Propan-2-yl)oxy]-1,4-oxathiepane](/img/structure/B14282786.png)
